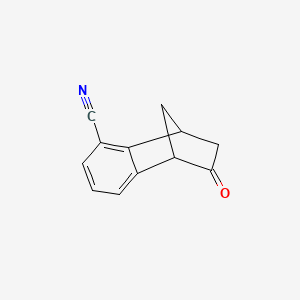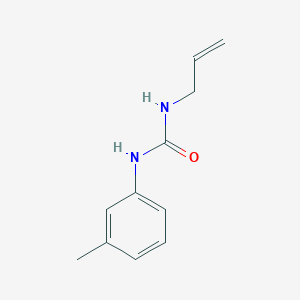
Phenol, o-(N-2-thiazolylformimidoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, o-(N-2-thiazolylformimidoyl)- is an organic compound with the molecular formula C10H8N2OS It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by an o-(N-2-thiazolylformimidoyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, o-(N-2-thiazolylformimidoyl)- typically involves the reaction of phenol with a thiazole derivative under specific conditions. One common method includes the use of a formimidoylating agent to introduce the N-2-thiazolylformimidoyl group onto the phenol molecule. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Phenol, o-(N-2-thiazolylformimidoyl)- may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key factors include the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, o-(N-2-thiazolylformimidoyl)- can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated phenol derivatives .
Aplicaciones Científicas De Investigación
Phenol, o-(N-2-thiazolylformimidoyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, o-(N-2-thiazolylformimidoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Thiazole Derivatives: Compounds containing the thiazole ring, which can exhibit similar chemical properties.
Uniqueness
Phenol, o-(N-2-thiazolylformimidoyl)- is unique due to the presence of both the phenol and thiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
21151-43-9 |
|---|---|
Fórmula molecular |
C10H8N2OS |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
2-[(Z)-1,3-thiazol-2-yliminomethyl]phenol |
InChI |
InChI=1S/C10H8N2OS/c13-9-4-2-1-3-8(9)7-12-10-11-5-6-14-10/h1-7,13H/b12-7- |
Clave InChI |
JLXKDXBSISPXJW-GHXNOFRVSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N\C2=NC=CS2)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=NC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




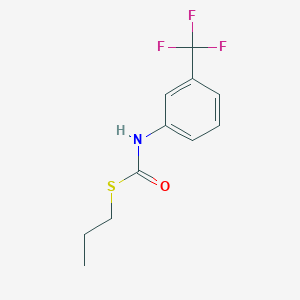
![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)

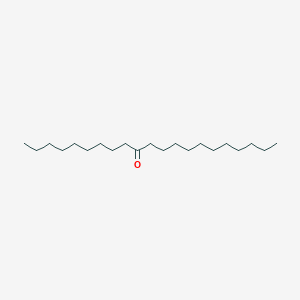
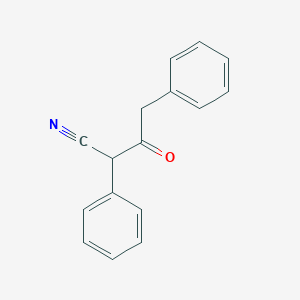
![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)

